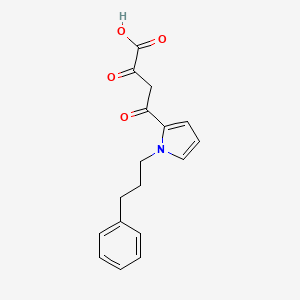![molecular formula C16H15ClN4O B14243502 5-[(4-Chlorophenyl)ethynyl]-4-(morpholin-4-yl)pyrimidin-2-amine CAS No. 393857-18-6](/img/structure/B14243502.png)
5-[(4-Chlorophenyl)ethynyl]-4-(morpholin-4-yl)pyrimidin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(4-Chlorophenyl)ethynyl]-4-(morpholin-4-yl)pyrimidin-2-amine is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound features a pyrimidine core substituted with a 4-chlorophenyl ethynyl group and a morpholinyl group, making it a subject of interest for its potential biological and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-Chlorophenyl)ethynyl]-4-(morpholin-4-yl)pyrimidin-2-amine typically involves the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between appropriate aldehydes and amidines under acidic or basic conditions.
Introduction of the 4-Chlorophenyl Ethynyl Group: This step involves a Sonogashira coupling reaction, where a 4-chlorophenyl acetylene is coupled with the pyrimidine core using a palladium catalyst and a copper co-catalyst in the presence of a base.
Attachment of the Morpholinyl Group: The final step involves the nucleophilic substitution of a halogenated pyrimidine intermediate with morpholine under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for the Sonogashira coupling reaction and advanced purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
5-[(4-Chlorophenyl)ethynyl]-4-(morpholin-4-yl)pyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholinyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under reflux conditions.
Major Products Formed
Oxidation: Formation of pyrimidine oxides.
Reduction: Formation of reduced pyrimidine derivatives.
Substitution: Formation of substituted pyrimidine derivatives with various functional groups.
Aplicaciones Científicas De Investigación
5-[(4-Chlorophenyl)ethynyl]-4-(morpholin-4-yl)pyrimidin-2-amine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of novel materials with specific chemical properties.
Mecanismo De Acción
The mechanism of action of 5-[(4-Chlorophenyl)ethynyl]-4-(morpholin-4-yl)pyrimidin-2-amine involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific active sites, modulating the activity of these targets and influencing various biochemical pathways. This interaction can lead to the inhibition or activation of specific enzymes, resulting in therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
- 5-[(4-Dimethylaminophenyl)ethynyl]-4-(morpholin-4-yl)pyrimidin-2-amine
- 5-[(4-Methoxyphenyl)ethynyl]-4-(morpholin-4-yl)pyrimidin-2-amine
- 5-[(4-Fluorophenyl)ethynyl]-4-(morpholin-4-yl)pyrimidin-2-amine
Uniqueness
5-[(4-Chlorophenyl)ethynyl]-4-(morpholin-4-yl)pyrimidin-2-amine is unique due to the presence of the 4-chlorophenyl ethynyl group, which imparts distinct electronic and steric properties. This uniqueness can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for specific applications in research and industry.
Propiedades
Número CAS |
393857-18-6 |
|---|---|
Fórmula molecular |
C16H15ClN4O |
Peso molecular |
314.77 g/mol |
Nombre IUPAC |
5-[2-(4-chlorophenyl)ethynyl]-4-morpholin-4-ylpyrimidin-2-amine |
InChI |
InChI=1S/C16H15ClN4O/c17-14-5-2-12(3-6-14)1-4-13-11-19-16(18)20-15(13)21-7-9-22-10-8-21/h2-3,5-6,11H,7-10H2,(H2,18,19,20) |
Clave InChI |
BRFWUPNFGCJVIR-UHFFFAOYSA-N |
SMILES canónico |
C1COCCN1C2=NC(=NC=C2C#CC3=CC=C(C=C3)Cl)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![benzyl N-[(2S)-3-bromo-2-hydroxypropyl]carbamate](/img/structure/B14243425.png)
![1-[2-(Furan-2-yl)-2-oxoethyl]-L-proline](/img/structure/B14243429.png)
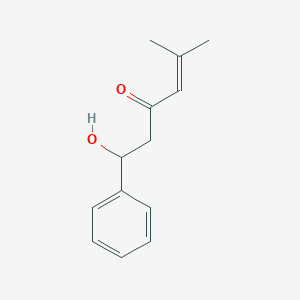
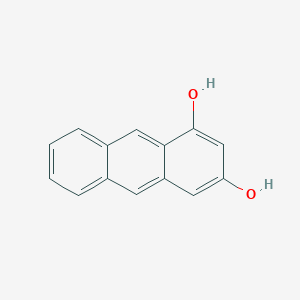
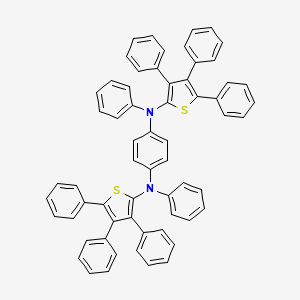

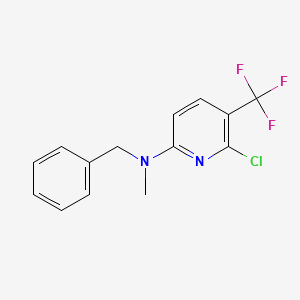
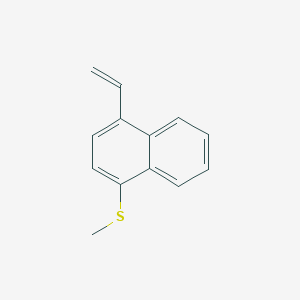

![7,14,15-Trioxadispiro[5.1.5.2]pentadecan-3-one](/img/structure/B14243485.png)
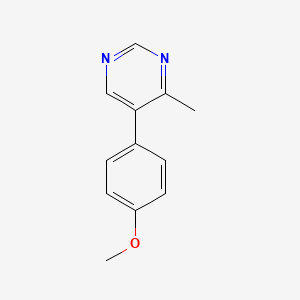
![1-(Pyrazin-2-yl)-N,N-bis[(pyrazin-2-yl)methyl]methanamine](/img/structure/B14243499.png)
![4-[(9-ethyl-9H-carbazol-3-yl)amino]-4-oxobutanoic acid](/img/structure/B14243507.png)
